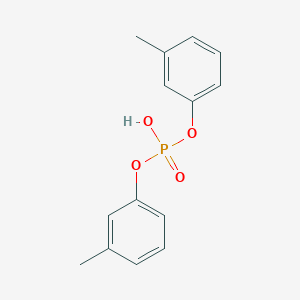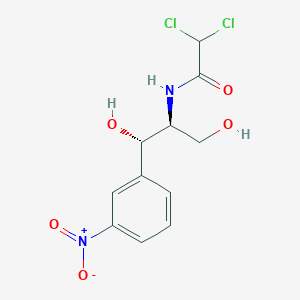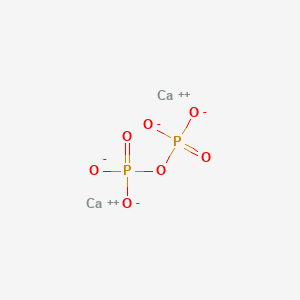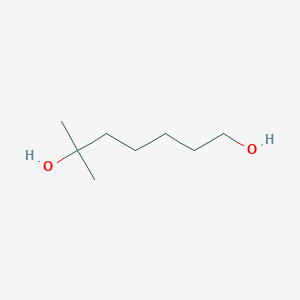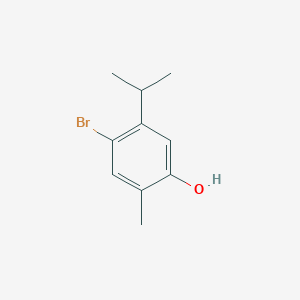
4-Bromo-5-isopropyl-2-methylbenzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-isopropyl-2-methylbenzenol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . It is a derivative of phenol, characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to the benzene ring. This compound is used primarily in research applications and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol can be achieved through several synthetic routes. One common method involves the bromination of 5-isopropyl-2-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of oxygen, copper diacetate, trifluoroacetic acid, and lithium bromide in acetonitrile under sealed tube conditions
Análisis De Reacciones Químicas
4-Bromo-5-isopropyl-2-methylbenzenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Bromo-5-isopropyl-2-methylbenzenol is used extensively in scientific research, particularly in the fields of chemistry and biochemistry. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways. In medicinal chemistry, it is used to develop new pharmaceutical compounds and to study the interactions of brominated phenols with biological systems . Additionally, it is used in the development of new materials and in the study of environmental pollutants.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-isopropyl-2-methylbenzenol is not well-documented, as it is primarily used as a research chemical. its effects are likely related to its ability to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and halogen bonding. The bromine atom can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological targets. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .
Comparación Con Compuestos Similares
4-Bromo-5-isopropyl-2-methylbenzenol can be compared to other brominated phenols, such as 4-bromo-2-methylphenol and 4-bromo-3-isopropylphenol. These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The presence of the isopropyl group in this compound makes it unique and can influence its chemical reactivity and biological activity. The comparison highlights the importance of substituent position and type in determining the properties and applications of brominated phenols .
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZJYFWYHBUUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377340 |
Source


|
| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121665-99-4 |
Source


|
| Record name | 4-Bromo-2-methyl-5-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
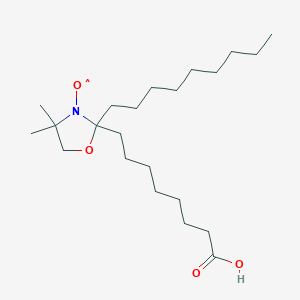


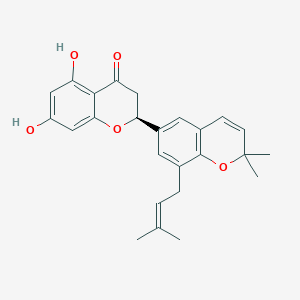


![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
